molecular formula C12H14N2OS B13009786 1-(3-Amino-6-isopropylthieno[2,3-b]pyridin-2-yl)ethanone

1-(3-Amino-6-isopropylthieno[2,3-b]pyridin-2-yl)ethanone

Cat. No.: B13009786
M. Wt: 234.32 g/mol
InChI Key: JPKHBZBSIAYQLR-UHFFFAOYSA-N
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Description

1-(3-Amino-6-isopropylthieno[2,3-b]pyridin-2-yl)ethanone is a heterocyclic compound that features a thieno[2,3-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-6-isopropylthieno[2,3-b]pyridin-2-yl)ethanone typically involves the condensation of acyclic precursors such as pentane-2,4-diones, cyanothioacetamide, and α-halo ketones in the presence of a base like sodium ethoxide in DMF at 50°C . The reaction proceeds through a series of steps including Knoevenagel condensation, intramolecular cyclization, and alkylation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-6-isopropylthieno[2,3-b]pyridin-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

1-(3-Amino-6-isopropylthieno[2,3-b]pyridin-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Amino-6-isopropylthieno[2,3-b]pyridin-2-yl)ethanone involves its interaction with specific molecular targets. For instance, as an inhibitor of UCH-L1, it may interfere with the enzyme’s activity, leading to the accumulation of ubiquitinated proteins and subsequent cellular effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Amino-6-isopropylthieno[2,3-b]pyridin-2-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group and amino functionality make it a versatile intermediate for further chemical modifications.

Properties

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

1-(3-amino-6-propan-2-ylthieno[2,3-b]pyridin-2-yl)ethanone

InChI

InChI=1S/C12H14N2OS/c1-6(2)9-5-4-8-10(13)11(7(3)15)16-12(8)14-9/h4-6H,13H2,1-3H3

InChI Key

JPKHBZBSIAYQLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C=C1)C(=C(S2)C(=O)C)N

Origin of Product

United States

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